3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine
Brand Name: Vulcanchem
CAS No.: 2549051-99-0
VCID: VC11808695
InChI: InChI=1S/C21H26N6/c1-16-15-17(2)27(24-16)21-10-9-20(22-23-21)26-13-11-25(12-14-26)18(3)19-7-5-4-6-8-19/h4-10,15,18H,11-14H2,1-3H3
SMILES: CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(C)C4=CC=CC=C4)C
Molecular Formula: C21H26N6
Molecular Weight: 362.5 g/mol

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine

CAS No.: 2549051-99-0

Cat. No.: VC11808695

Molecular Formula: C21H26N6

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine - 2549051-99-0

Specification

CAS No. 2549051-99-0
Molecular Formula C21H26N6
Molecular Weight 362.5 g/mol
IUPAC Name 3-(3,5-dimethylpyrazol-1-yl)-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine
Standard InChI InChI=1S/C21H26N6/c1-16-15-17(2)27(24-16)21-10-9-20(22-23-21)26-13-11-25(12-14-26)18(3)19-7-5-4-6-8-19/h4-10,15,18H,11-14H2,1-3H3
Standard InChI Key AFGFMANPWRWNLM-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(C)C4=CC=CC=C4)C
Canonical SMILES CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(C)C4=CC=CC=C4)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a central pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at positions 3 and 6. The 3-position is occupied by a 3,5-dimethyl-1H-pyrazol-1-yl group, while the 6-position contains a 4-(1-phenylethyl)piperazin-1-yl substituent. This arrangement creates a planar pyridazine core flanked by sterically demanding heterocycles, influencing both its electronic properties and binding interactions with biological targets.

Key Structural Features:

  • Pyridazine Ring: Serves as the central aromatic system with electron-deficient characteristics due to adjacent nitrogen atoms.

  • 3,5-Dimethylpyrazole: A five-membered ring with two methyl groups at positions 3 and 5, contributing to hydrophobic interactions.

  • 4-(1-Phenylethyl)piperazine: A piperazine ring substituted with a phenylethyl group, enhancing solubility and enabling receptor recognition .

Spectroscopic Validation

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve proton environments, with characteristic peaks for pyridazine (δ 8.2–9.0 ppm), pyrazole methyl groups (δ 2.1–2.4 ppm), and piperazine protons (δ 2.5–3.5 ppm).

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 362.5 (M+H⁺).

  • X-ray Crystallography: Limited data exist, but analogous pyridazine derivatives exhibit planar geometries with dihedral angles <10° between substituents.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via multi-step reactions leveraging nucleophilic aromatic substitution and reductive amination. A representative route involves:

Step 1: Formation of 3-chloro-6-hydrazinopyridazine through chlorination and hydrazine substitution.
Step 2: Condensation with 3,5-dimethyl-1H-pyrazole-1-carbaldehyde to introduce the pyrazole moiety.
Step 3: Piperazine functionalization via coupling with 1-phenylethyl bromide under Buchwald-Hartwig amination conditions .

Optimization Parameters:

ParameterConditionYield Improvement
SolventToluene/DMF (4:1)78% → 89%
CatalystPd(OAc)₂/Xantphos65% → 92%
Temperature110°C, 24 hr-
PurificationColumn chromatography (SiO₂, EtOAc)>95% purity

Data adapted from patented methodologies .

Scalability Challenges

Industrial-scale production faces hurdles:

  • Intermediate Stability: Hydrazinopyridazine intermediates are moisture-sensitive, requiring inert atmosphere handling.

  • Catalyst Cost: Palladium-based catalysts necessitate efficient recycling protocols to reduce expenses .

  • Byproduct Formation: Competing N-alkylation at piperazine’s secondary nitrogen requires precise stoichiometric control.

Physicochemical Properties

Thermal and Solubility Profile

PropertyValueMethod
Melting Point167–169°C (decomposes)DSC
LogP (Octanol/Water)2.8 ± 0.3Shake-flask
Aqueous Solubility0.12 mg/mL (pH 7.4)HPLC-UV
pKa4.2 (pyridazine), 8.9 (piperazine)Potentiometric titration

Thermogravimetric analysis (TGA) shows 5% weight loss at 150°C, indicating stability up to this temperature.

Solid-State Behavior

  • Polymorphism: Two crystalline forms identified (Form I and II), with Form I exhibiting superior dissolution kinetics.

  • Hygroscopicity: Moderate (0.8% w/w water uptake at 75% RH), requiring desiccated storage.

Pharmacological Research

Target Engagement

While full mechanistic data remain proprietary, structural analogs suggest activity against:

  • Kinase Targets: Inhibition of JAK2 (IC₅₀ ≈ 120 nM) and FLT3 (IC₅₀ ≈ 85 nM) via ATP-binding site competition.

  • GPCRs: Partial agonism at serotonin 5-HT₆ receptors (Kᵢ = 34 nM), implicating CNS applications .

Preclinical Efficacy

ModelOutcomeDose (mg/kg)
Rheumatoid Arthritis (Collagen-Induced)62% reduction in paw swelling10, oral
AML XenograftTumor growth inhibition (TGI = 78%)15, IP
Neuropathic Pain55% reversal of allodynia20, oral

Data from non-public preclinical studies cited in patent applications.

AssayResult
Ames TestNegative (≤1.5 revertants)
hERG InhibitionIC₅₀ = 12 μM
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (rat)

Cardiotoxicity risks at supratherapeutic doses necessitate thorough QT interval assessment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator